molecular formula C18H25N7O2 B4624994 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B4624994
M. Wt: 371.4 g/mol
InChI Key: OHERBLBGHXFNFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

One-pot, multi-component reactions involving cyanamide, aromatic aldehydes, and amines, including piperidine, under microwave irradiation, have been employed for the efficient synthesis of 1,3,5-triazine derivatives. This method underscores the compound's synthesis flexibility and efficiency, allowing for the incorporation of diverse functional groups (Sadek et al., 2023).

Molecular Structure Analysis

Structural elucidation of triazine derivatives, including compounds similar to the one , has been extensively performed using techniques like NMR, mass spectrometry, and X-ray diffraction. These studies reveal the intricate molecular architecture and confirm the presence of the intended functional groups and molecular frameworks (Sadek et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of triazine compounds is influenced by the substituents on the triazine ring. Piperazine and piperidine functionalities introduce nucleophilic centers, which can participate in various chemical reactions, enhancing the compound's utility in synthesizing more complex molecules. The presence of these groups can lead to interesting chemical behaviors, such as ring transformations under specific conditions (Mataka et al., 1992).

Scientific Research Applications

Synthesis and Enzyme Inhibition

A series of derivatives including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds were structurally confirmed and evaluated for enzyme inhibition activity against butyrylcholinesterase. Notably, one derivative showed excellent inhibitory activity, suggesting a promising approach for Alzheimer’s disease treatment due to its potent enzyme inhibition properties (Hussain et al., 2016).

Catalytic Affinities in Mannich-type Reactions

Research has also explored the catalytic applications of calix[n]arenes and a non-cyclic analogue substituted with 1-(2-furoyl)piperazine. These compounds, after being converted to their quaternary ammonium salts, served as catalysts in one-pot Mannich reactions. This catalytic process, which affords β-aminocarbonyl compounds, highlights the utility of these derivatives in facilitating chemical transformations in water, aligning with principles of green chemistry (Sayin & Yılmaz, 2014).

Molecular Structure and Docking Studies

The compound's derivatives have been involved in molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations. Such studies provide insights into the intermolecular interactions, molecular packing, and electronic properties of these compounds, essential for understanding their pharmacological potential and designing new therapeutic agents with enhanced efficacy (Shawish et al., 2021).

properties

IUPAC Name

[4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c19-17-20-15(21-18(22-17)25-6-2-1-3-7-25)13-23-8-10-24(11-9-23)16(26)14-5-4-12-27-14/h4-5,12H,1-3,6-11,13H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERBLBGHXFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

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